molecular formula C24H32N2O6 B2499106 3-(3-methoxyphenyl)pyrrolidine;oxalic acid CAS No. 1610028-40-4

3-(3-methoxyphenyl)pyrrolidine;oxalic acid

Cat. No.: B2499106
CAS No.: 1610028-40-4
M. Wt: 444.528
InChI Key: MRWSOQLXNPOIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxyphenyl)pyrrolidine;oxalic acid is a compound that combines a pyrrolidine ring with a methoxyphenyl group and oxalic acid. This compound is of interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. The combination of the pyrrolidine ring and the methoxyphenyl group imparts specific chemical properties that make it useful for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)pyrrolidine typically involves the reaction of 3-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of 3-(3-methoxyphenyl)pyrrolidine;oxalic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically isolated as a solid and may be further processed to meet specific purity requirements .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(3-hydroxyphenyl)pyrrolidine, while nitration of the aromatic ring can produce 3-(3-nitrophenyl)pyrrolidine .

Scientific Research Applications

3-(3-Methoxyphenyl)pyrrolidine;oxalic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxyphenyl)pyrrolidine;oxalic acid is unique due to the presence of both the methoxyphenyl group and the oxalic acid moiety. This combination imparts specific chemical properties that differentiate it from other pyrrolidine derivatives. The methoxy group enhances its reactivity and potential biological activity, while the oxalic acid moiety can influence its solubility and stability .

Properties

IUPAC Name

3-(3-methoxyphenyl)pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H15NO.C2H2O4/c2*1-13-11-4-2-3-9(7-11)10-5-6-12-8-10;3-1(4)2(5)6/h2*2-4,7,10,12H,5-6,8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWSOQLXNPOIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCNC2.COC1=CC=CC(=C1)C2CCNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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